(NE)-N-[(4-methoxy-1H-indol-3-yl)methylidene]hydroxylamine
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Overview
Description
(NE)-N-[(4-methoxy-1H-indol-3-yl)methylidene]hydroxylamine is a compound that belongs to the class of indole derivatives Indole derivatives are significant in various fields due to their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(4-methoxy-1H-indol-3-yl)methylidene]hydroxylamine typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions. For this specific compound, the reaction of 4-methoxyphenylhydrazine with an appropriate aldehyde under acidic conditions can yield the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reactions. These methods allow for better control over reaction conditions and can significantly reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[(4-methoxy-1H-indol-3-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
(NE)-N-[(4-methoxy-1H-indol-3-yl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Its potential therapeutic properties are being explored for developing new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (NE)-N-[(4-methoxy-1H-indol-3-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Indole: A basic structure found in many natural and synthetic compounds.
4-methoxyindole: A derivative with a methoxy group at the 4-position.
N-methylindole: A derivative with a methyl group attached to the nitrogen atom.
Uniqueness
(NE)-N-[(4-methoxy-1H-indol-3-yl)methylidene]hydroxylamine is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other indole derivatives may not be as effective .
Properties
IUPAC Name |
(NE)-N-[(4-methoxy-1H-indol-3-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-9-4-2-3-8-10(9)7(5-11-8)6-12-13/h2-6,11,13H,1H3/b12-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPGVRQUPSINEX-WUXMJOGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1C(=CN2)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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